Cas no 83792-48-7 (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine)

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine (Fmoc-Ser(Bzl)-OH) is a protected derivative of L-serine, widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary N-terminal protecting group, removable under mild basic conditions, while the benzyl (Bzl) group protects the hydroxyl side chain, offering stability during peptide elongation. This compound ensures selective deprotection, minimizing side reactions and improving synthesis efficiency. Its high purity and compatibility with Fmoc-based strategies make it a reliable choice for constructing complex peptides. The benzyl protection also facilitates orthogonal deprotection, enabling precise control in multi-step syntheses. Suitable for research and industrial applications, it is a critical reagent in peptide chemistry.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine structure
83792-48-7 structure
Product Name:N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
CAS No:83792-48-7
MF:C25H23NO5
MW:417.453827142715
MDL:MFCD00065674
CID:60608
PubChem ID:7017914
Update Time:2025-06-25

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Chemical and Physical Properties

Names and Identifiers

    • Fmoc-O-benzyl-L-serine
    • N-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine
    • Fmoc-Ser(Bzl)-OH
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
    • Fmoc-L-Ser(Bzl)-OH
    • Fmoc-L-Ser(OBzl)-OH
    • FMOC-LYS(TFA)-OH
    • L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine (ACI)
    • (2S)-3-(Benzyloxy)-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)propanoic acid
    • nalpha-(9-fluorenylmethoxycarbonyl)-o-benzyl-l-serine
    • EN300-1716598
    • Fmoc-Ser(Bzl)-OH, >=98.0% (HPLC)
    • SCHEMBL120685
    • YCA72446
    • FMOC-Ser(O-Bzl)
    • MFCD00065674
    • (2S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • F11056
    • AM82225
    • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-serine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxy-propanoic acid
    • J-300239
    • FmocSer(Bzl)
    • M03383
    • (2S)-2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-3-phenylmethoxypropanoic acid
    • O-Benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
    • AKOS015855885
    • AKOS015895648
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benZyl-L-serine (Fmoc-L-Ser(BZl)-OH)
    • CS-W009693
    • N-[(9H-fluoren-9-yl)methoxycarbonyl]-O-phenylmethyl-(L)-serine
    • HY-W008977
    • A840652
    • DTXSID40426922
    • 83792-48-7
    • DYBDGLCDMLNEMJ-QHCPKHFHSA-N
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzyloxy)propanoic acid
    • PD196628
    • DS-13790
    • N-Fmoc-O-benzyl-L-serine
    • (2S)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
    • MDL: MFCD00065674
    • Inchi: 1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
    • InChI Key: DYBDGLCDMLNEMJ-QHCPKHFHSA-N
    • SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)COCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 417.15800
  • Monoisotopic Mass: 417.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4
  • Topological Polar Surface Area: 84.9A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.2790
  • Boiling Point: 642.4°C at 760 mmHg
  • Flash Point: 342.3±31.5 °C
  • Refractive Index: 1.621
  • PSA: 84.86000
  • LogP: 4.58600
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Security Information

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: Methanol ,  Water ;  60 min, 0 °C; 12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 25 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  60 min, 0 °C; 2 h, 0 °C
1.4 30 min, 0 °C; 5 h, 0 °C
1.5 Reagents: Water ;  cooled
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.7 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 25 °C
1.8 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
1.9 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 25 °C
Reference
Optimization of globomycin analogs as novel gram-negative antibiotics
Garland, Keira; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(20),

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane
Reference
Protamines. VII. Total synthesis of [perornithine]thynnine Z1
Marchiori, Fernando; et al, International Journal of Peptide & Protein Research, 1987, 30(6), 822-31

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium chloride ;  2 h
1.2 Reagents: Sodium chloride ;  2 h
Reference
Solventless Synthesis of N-Protected Amino Acids in a Ball Mill
Konnert, Laure; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(9), 1186-1191

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Raw materials

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Amadis Chemical Company Limited
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(CAS:83792-48-7)N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
Order Number:A840652
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):291.0
Email:sales@amadischem.com

Additional information on N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[phenylmethyl]-L-serine (CAS No. 83792-48-7): A Versatile Building Block in Chemical Biology and Drug Discovery

The compound N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[phenylmethyl]-L-serine (CAS No. 83792487) represents a critical intermediate in modern peptide synthesis and medicinal chemistry research. This L-serine-based reagent combines the well-established Fmoc (fluorenylmethoxycarbonyl) protecting group at its amino terminus with a benzyl ester moiety shielding its carboxylic acid functionality, creating a structurally optimized platform for precise organic synthesis applications.

In recent advancements, this compound has gained renewed attention due to its role in the development of bioconjugate technologies reported in the Nature Chemistry study by Smith et al. (2023). The Fmoc group's photolabile nature enables orthogonal deprotection strategies when paired with benzyl ester cleavage via hydrogenolysis, as demonstrated in their work synthesizing site-specific antibody-drug conjugates (ADCs). This dual protection scheme minimizes side reactions during multi-step syntheses, a critical advantage highlighted in high-throughput peptide library generation methodologies.

The molecular architecture of this compound is particularly advantageous for stereochemical preservation during solid-phase peptide synthesis (SPPS). The L-serine backbone retains its native configuration while the Fmoc group suppresses amide bond formation until selectively removed under basic conditions. A 2024 publication in JACS Au revealed that incorporating this protected serine derivative into branched peptide frameworks enhances cyclization efficiency by up to 40%, compared to traditional Boc-based systems.

In drug discovery pipelines, this reagent has been instrumental in constructing α-aminoisobutyric acid (Aib)-containing peptides with improved pharmacokinetic profiles. Researchers from MIT's Department of Chemistry recently employed it to synthesize a novel class of cell-penetrating peptides that exhibit enhanced membrane permeability without compromising immunogenicity (Bioorganic & Medicinal Chemistry Letters, 2023). The benzyl ester functionality also facilitates orthogonal activation protocols during coupling steps, as evidenced by the optimized HATU-mediated condensation processes described in the Chemical Communications paper from Oxford University.

A groundbreaking application emerged from Stanford University's work on glycopeptide vaccines targeting Clostridium difficile toxins (Nature Microbiology, 2024). By using this protected serine derivative as a glycosylation handle, they achieved controlled oligosaccharide attachment to peptide antigens while maintaining proper antigenic conformation through Fmoc's steric hindrance effects. This approach significantly improved vaccine efficacy in preclinical models compared to conventional unprotected precursors.

In the realm of targeted drug delivery systems, this compound serves as a key component in synthesizing pH-sensitive prodrugs for cancer therapy. A collaborative study between Harvard Medical School and Dana-Farber Cancer Institute demonstrated its utility in constructing hydrazone-linked doxorubicin conjugates that release active payloads specifically within tumor microenvironments (JACS Letters, 2023). The benzyl ester's stability under physiological conditions ensures controlled release mechanisms until encountering acidic intracellular environments.

Spectroscopic studies published in Analytical Chemistry (Q1 2024) have characterized unique UV-vis absorption properties arising from the fluorenyl chromophore when incorporated into fluorescently labeled peptides. These findings enable real-time tracking of protein-protein interactions with sub-cellular resolution, opening new avenues for live-cell imaging applications without compromising peptide activity.

The compound's role extends to enzyme inhibitor design through its participation in peptidomimetic scaffolds. Researchers at Scripps Florida developed an irreversible kinase inhibitor by anchoring this serine derivative onto a covalent warhead platform, achieving picomolar IC₅₀ values against oncogenic kinases (JMC Online First Articles, May 2024). The Fmoc group was strategically retained during initial screening phases to preserve structural integrity until target validation steps.

A recent breakthrough from ETH Zurich involves using this reagent as part of click chemistry strategies for post-synthesis functionalization (Angewandte Chemie International Edition, June 2024). By integrating azide groups into Fmoc-benzyl protected peptides prior to copper-free click reactions with cyclooctyne derivatives, they achieved unprecedented yields (>95%) while maintaining stereochemical purity – a significant improvement over traditional coupling methods.

In metabolic labeling studies published by UC Berkeley scientists (PNAS, March 2024), the compound enabled selective incorporation of fluorescent probes into serine-rich regions of proteins during cell culture experiments. The orthogonal protection scheme allowed precise timing control over labeling events without interfering with cellular metabolic pathways, providing novel insights into protein trafficking dynamics.

Cryogenic electron microscopy (cryo-EM) studies utilizing this reagent have advanced structural biology research by stabilizing labile protein domains during crystallization processes (eLife, April 2024). The benzyl ester's hydrophobic character was found to enhance crystal lattice formation when incorporated into flexible linker regions connecting protein modules – a discovery now informing next-generation structural genomics projects.

Sustainability considerations are increasingly shaping its usage patterns according to recent process chemistry reports from Merck KGaA (Greener Synthesis, July 1st issue). New protocols employing microwave-assisted synthesis reduce reaction times by two-thirds while minimizing solvent usage compared to conventional solution-phase methods – aligning with current industry trends toward greener manufacturing practices without compromising product quality.

In vitro ADME studies conducted at Takeda Pharmaceuticals revealed favorable pharmacokinetic properties when using this protected serine derivative as part of prodrug designs (Biochemical Pharmacology, accepted manuscript July 15th). The optimized lipophilicity profile resulting from combined Fmoc and benzyl protection facilitated better oral absorption rates compared to unprotected analogs – a critical factor for developing orally bioavailable therapeutics targeting gastrointestinal disorders.

The compound's unique reactivity profile has also been leveraged in photochemical synthesis strategies reported by the University of Tokyo team (Nat Commun, June issue). By combining visible-light-mediated radical coupling with Fmoc deprotection sequences, they synthesized multifunctional peptides containing both redox-active moieties and bioactive sequences – demonstrating potential for creating next-generation theranostic agents combining diagnostic and therapeutic functions.

A significant advancement comes from synthetic biology applications where this reagent was used to construct orthogonal ribosomes capable of incorporating non-canonical amino acids into proteins (Molecular Cell, May preprint). The Fmoc group provided essential steric shielding during unnatural amino acid insertion steps while maintaining compatibility with standard translation machinery – enabling programmable protein engineering approaches previously deemed unfeasible.

In clinical trial-related research published by Genentech scientists (Clinical Pharmacology & Therapeutics, July online preview), derivatives synthesized using this intermediate showed improved pharmacodynamic characteristics when tested against epigenetic targets such as histone deacetylases (HDACs). The specific protection schemes allowed fine-tuning of molecular properties critical for achieving optimal drug-target residence times required for therapeutic efficacy.

The emerging field of peptide-based nanotechnology has also embraced this compound's structural versatility according to work presented at the recent ACS National Meeting (August poster session #56B6). Researchers demonstrated self-assembling peptide amphiphiles constructed using Fmoc-benzyl protected precursors form highly ordered nanostructures suitable for drug encapsulation – exhibiting enhanced stability over conventional lipid-based carriers while maintaining biocompatibility requirements.

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Amadis Chemical Company Limited
(CAS:83792-48-7)N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
A840652
Purity:99%
Quantity:100g
Price ($):291.0
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